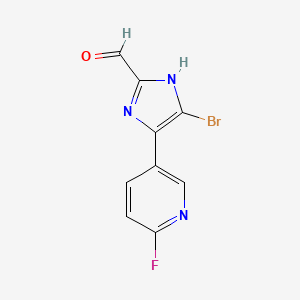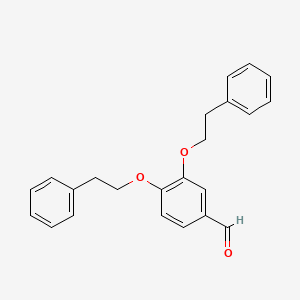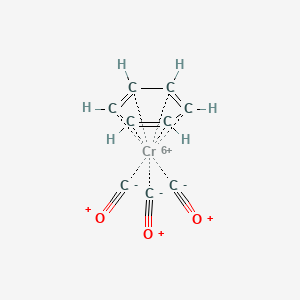
Dbco-peg24-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbco-peg24-dbco: is a bifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) moieties connected by a 24-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation, drug delivery systems, and biomaterial engineering due to its high efficiency and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dbco-peg24-dbco is synthesized through a series of chemical reactions involving the coupling of DBCO moieties with a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then reacted with DBCO moieties under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO moieties in large reactors under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dbco-peg24-dbco primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and biocompatible, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are used to conjugate biomolecules, proteins, or other therapeutic agents .
Applications De Recherche Scientifique
Chemistry: Dbco-peg24-dbco is used in click chemistry for the synthesis of complex molecules and polymers. Its high reactivity and specificity make it a valuable tool in chemical research .
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the precise conjugation of fluorescent probes to biomolecules, facilitating the study of cellular processes .
Medicine: this compound plays a crucial role in drug delivery systems. It is used to attach therapeutic agents to targeting molecules, enhancing the specificity and efficacy of treatments for diseases such as cancer .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its ability to form stable linkages makes it ideal for creating durable and functional materials .
Mécanisme D'action
Dbco-peg24-dbco exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO moieties react with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with normal biochemical processes, making it highly suitable for biological applications .
Comparaison Avec Des Composés Similaires
Dbco-peg24-acid: Similar to Dbco-peg24-dbco but with an acid group instead of a second DBCO moiety.
Dbco-peg24-maleimide: Contains a maleimide group that reacts with thiol groups, providing an alternative conjugation strategy.
Dbco-peg24-amido-peg24-dspe: A polyPEG lipid with a terminal DBCO group, used for drug delivery and bioconjugation.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to form two stable linkages simultaneously. This property makes it highly versatile and efficient for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C88H130N4O28 |
|---|---|
Poids moléculaire |
1692.0 g/mol |
Nom IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
Clé InChI |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)

![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)





![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
